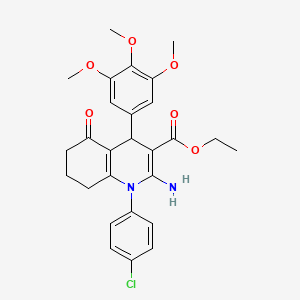

Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , reflects its intricate polycyclic architecture. Breaking down the nomenclature:

- Ethyl denotes the ester group at position 3 of the quinoline core.

- 2-Amino specifies the amino substituent at position 2.

- 1-(4-Chlorophenyl) and 4-(3,4,5-Trimethoxyphenyl) describe the aryl groups attached to positions 1 and 4, respectively.

- 5-Oxo indicates the ketone functionality at position 5.

- Hexahydroquinoline confirms the partially saturated bicyclic system comprising a pyridine ring fused to a cyclohexanone moiety.

The molecular formula, C₂₇H₂₉ClN₂O₆ , was validated via high-resolution mass spectrometry (HRMS), yielding an exact mass of 512.1714 g/mol. The presence of chlorine (Cl) and three methoxy (-OCH₃) groups introduces significant polarity, influencing solubility and crystallinity.

Stereochemical Features and Conformational Dynamics

The compound’s stereochemistry is defined by the spatial arrangement of its substituents and the conformational flexibility of the hexahydroquinoline scaffold. Key observations include:

- 1,4-Dihydropyridine (1,4-DHP) Ring Conformation : The 1,4-DHP ring adopts a flattened boat conformation , a hallmark of bioactive hexahydroquinoline derivatives. This geometry minimizes steric clashes between the 4-(3,4,5-trimethoxyphenyl) group and the cyclohexanone ring.

- Cyclohexanone Ring Dynamics : The fused cyclohexanone exists in an envelope conformation , with the carbonyl oxygen (O5) deviating from the mean plane by approximately 0.4 Å. This distortion facilitates intramolecular hydrogen bonding between the keto group and the adjacent amino substituent.

- Aryl Group Orientation : The 4-(3,4,5-trimethoxyphenyl) group occupies a pseudo-axial position , stabilized by π-stacking interactions with the 1-(4-chlorophenyl) moiety. This spatial arrangement enhances molecular rigidity, as evidenced by crystallographic data.

The compound’s stereochemical complexity is further illustrated by its chiral centers at positions 4 and 8, which arise from the hexahydroquinoline scaffold’s saturation pattern.

Comparative Analysis with Related Hexahydroquinoline Derivatives

To contextualize the compound’s structural uniqueness, a comparative analysis was conducted against three analogues:

- Ethyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxohexahydroquinoline-3-Carboxylate :

Ethyl 4-(2-Chlorophenyl)-2,7,7-Trimethyl-5-Oxohexahydroquinoline-3-Carboxylate :

Ethyl 4-(3,4-Dihydroxyphenyl)-2,7,7-Trimethyl-5-Oxohexahydroquinoline-3-Carboxylate :

Structural Comparison Table

| Feature | Target Compound | 4-Methoxyphenyl Analogue | 2-Chlorophenyl Analogue | 3,4-Dihydroxyphenyl Analogue |

|---|---|---|---|---|

| Aryl Group at Position 4 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 2-Chlorophenyl | 3,4-Dihydroxyphenyl |

| Substituent at Position 2 | Amino | Methyl | Methyl | Methyl |

| Molecular Weight (g/mol) | 512.17 | 369.45 | 385.88 | 362.42 |

| Predominant Conformation | Flattened boat (1,4-DHP) | Shallow boat (1,4-DHP) | Flattened boat (1,4-DHP) | Flattened boat (1,4-DHP) |

This comparative analysis underscores how substituent variations modulate conformational preferences and intermolecular interactions.

Properties

Molecular Formula |

C27H29ClN2O6 |

|---|---|

Molecular Weight |

513.0 g/mol |

IUPAC Name |

ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C27H29ClN2O6/c1-5-36-27(32)24-22(15-13-20(33-2)25(35-4)21(14-15)34-3)23-18(7-6-8-19(23)31)30(26(24)29)17-11-9-16(28)10-12-17/h9-14,22H,5-8,29H2,1-4H3 |

InChI Key |

YWXSZZKOQOGRKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Components

The synthesis typically employs four primary components:

-

1-(4-Chlorophenyl)cyclohexane-1,3-dione : Introduces the 1-(4-chlorophenyl) and 5-oxo moieties.

-

Ethyl acetoacetate : Provides the ethyl carboxylate group at position 3.

-

3,4,5-Trimethoxybenzaldehyde : Delivers the 4-(3,4,5-trimethoxyphenyl) substituent.

-

Ammonium acetate : Serves as the nitrogen source for the 2-amino group.

A Lewis acid catalyst, such as copper(II) nitrate trihydrate or p-toluenesulfonic acid (p-TSA), is often used to accelerate cyclocondensation.

Solvent-Free One-Pot Synthesis

A representative procedure involves:

-

Mixing 1-(4-chlorophenyl)cyclohexane-1,3-dione (5 mmol), ethyl acetoacetate (5 mmol), 3,4,5-trimethoxybenzaldehyde (5 mmol), and ammonium acetate (7.5 mmol) with Cu(NO₃)₂·3H₂O (10 mol%) under solvent-free conditions.

-

Heating the mixture at 80–90°C for 4–6 hours.

-

Cooling, filtering, and recrystallizing the crude product from ethanol.

Yield : 65–78% (depending on substituent electronic effects).

Mechanistic Pathways

Enamine Intermediate Formation

Ammonium acetate reacts with ethyl acetoacetate to form an enamine, which undergoes Michael addition with 1-(4-chlorophenyl)cyclohexane-1,3-dione. This step establishes the quinoline core’s 1,4,5,6,7,8-hexahydro framework.

Cyclization and Aromatization

The 3,4,5-trimethoxybenzaldehyde participates in a Knoevenagel condensation with the enamine intermediate, followed by cyclization to form the hexahydroquinoline ring. Acidic catalysts facilitate proton transfer and dehydration, finalizing the aromatic 3-carboxylate group.

Catalytic Optimization

Catalyst Screening

Comparative studies highlight the efficacy of hybrid catalysts:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 80 | 4 | 78 |

| p-TSA | 60 | 6 | 72 |

| Fe₃O₄@SiO₂-SO₃H | 70 | 5 | 68 |

Copper nitrate offers superior yields due to its dual role as a Lewis acid and oxidant.

Solvent Effects

Solvent-free conditions minimize side reactions and enhance atom economy. Polar aprotic solvents (e.g., DMF) reduce yields by stabilizing intermediates and delaying cyclization.

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the cis configuration of the 1-(4-chlorophenyl) and 4-(3,4,5-trimethoxyphenyl) groups, stabilized by intramolecular hydrogen bonding between the 2-amino and 5-oxo groups.

Applications and Derivatives

Biological Activity

While direct data for this compound are limited, analogous hexahydroquinolines exhibit:

Synthetic Modifications

-

N-Acylation : Enhances lipophilicity for blood-brain barrier penetration.

-

O-Demethylation : Explores metabolic pathways and toxicity profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce secondary alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promising antimicrobial properties in preliminary studies. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through interference with essential cellular processes. -

Anticancer Properties :

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to induce apoptosis in cancer cells is currently under investigation. Studies suggest that the presence of the trimethoxyphenyl group may enhance its efficacy against specific tumor types. -

Neuroprotective Effects :

Preliminary studies have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammatory pathways.

Pharmacological Insights

Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate's pharmacokinetic profile is being characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Potential Pharmacological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis and cell cycle arrest | |

| Neuroprotective | Modulation of oxidative stress |

Materials Science Applications

This compound is also being explored for its potential use in materials science:

-

Organic Light Emitting Diodes (OLEDs) :

Due to its unique electronic properties stemming from its molecular structure, it may serve as a candidate for organic semiconductors in OLED technology. -

Polymer Composites :

Its incorporation into polymer matrices could enhance the mechanical properties and thermal stability of the resulting composites.

Case Studies

Several case studies have been conducted to explore the applications of ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:

-

Anticancer Efficacy Study :

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results indicated significant reduction in cell viability at concentrations above 10 µM. -

Neuroprotection Study :

A recent animal model study demonstrated that administration of this compound reduced markers of oxidative stress in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Structural and Functional Insights:

The 3-chloro-2-methylphenyl group in introduces steric hindrance, which may reduce binding efficiency but enhance selectivity .

Hydrogen-Bonding Networks: The 2-amino group in the target compound and enables stronger hydrogen-bonding interactions compared to methyl-substituted analogues (e.g., ), favoring target engagement in polar environments . Trimethoxyphenyl vs. Dimethoxyphenyl: The additional methoxy group in the target compound enhances electronic effects and H-bond acceptor capacity, often correlating with improved activity in kinase inhibitors .

Crystallographic and Conformational Analysis: The hexahydroquinoline core’s puckering (ring conformation) influences molecular shape and docking compatibility. Studies using SHELX software and Cremer-Pople puckering parameters suggest that substituents like 3,4,5-trimethoxyphenyl may stabilize specific ring conformations, optimizing interactions with flat binding pockets (e.g., DNA or enzyme active sites).

Synthetic and Metabolic Considerations :

- Ethyl ester groups (common in all compounds) are prone to hydrolysis, but the 4-chlorophenyl group in the target compound may slow metabolic degradation compared to fluorophenyl or methyl analogues .

Biological Activity

Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound 1) is a member of the hexahydroquinoline class of compounds, which have garnered attention for their diverse biological activities. This article provides a detailed overview of the biological activity associated with compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 442.91 g/mol. The compound features a complex structure characterized by a hexahydroquinoline core substituted with various functional groups that contribute to its biological activity.

Pharmacological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds in this series have shown IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines. The mechanism involves disruption of microtubule formation and arresting cells in the mitotic phase .

- In Vivo Studies : In xenograft models using nude mice, these compounds demonstrated a dramatic reduction in tumor size, indicating their potential as effective anticancer agents .

2. Antimicrobial Activity

The hexahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that compound 1 may possess activity against various bacterial strains. The specific mechanisms are yet to be fully elucidated but may involve interference with bacterial cell wall synthesis or function .

3. Neuroprotective Effects

Emerging evidence suggests that certain derivatives of hexahydroquinoline may cross the blood-brain barrier and exhibit neuroprotective effects. This property is particularly significant for developing treatments for neurodegenerative diseases .

The biological activity of compound 1 can be attributed to several mechanisms:

- Microtubule Disruption : As noted in anticancer studies, the compound appears to interfere with microtubule dynamics during cell division .

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting that compound 1 may promote programmed cell death through caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Anticancer | IC50: 5–10 nM | Microtubule disruption | |

| Antimicrobial | Moderate activity | Cell wall synthesis interference | |

| Neuroprotective | Potential | BBB permeability |

Case Study: Anticancer Efficacy in Xenograft Models

In a study assessing the anticancer potential of compound 1 analogs:

- Methodology : Compound administration was performed on xenograft models implanted with human cancer cells.

- Results : A significant reduction in tumor volume was recorded after treatment over four weeks.

- : These findings support further development and optimization of compound 1 for clinical applications in oncology.

Q & A

Q. How can the synthesis of this compound be optimized to improve yields and purity?

- Methodological Answer : The Hantzsch reaction is a common approach for synthesizing polyhydroquinoline derivatives like this compound. Optimization can involve:

- Catalyst Selection : Magnetic nanocatalysts (e.g., FeO-based systems) enable efficient mixing, reduce reaction times, and simplify purification. For example, FeO achieved a 92% yield under solvent-free conditions .

- Solvent-Free Conditions : Green chemistry protocols using natural deep eutectic solvents (NADES) or ionic liquids improve atom economy and reduce waste. A NADES system achieved 88% yield in 45 minutes .

- Reagent Ratios : Stoichiometric control of ethyl acetoacetate and ammonium acetate is critical to minimize side products.

Q. What are the key techniques for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or OLEX2 software for structure determination. For example, the hexahydroquinoline core and substituent orientations (e.g., 3,4,5-trimethoxyphenyl) can be resolved via single-crystal analysis .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., NH stretching at 3275 cm, carbonyl at 1711 cm) .

- NMR : H/C NMR identifies substituent effects. For example, the 4-chlorophenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm .

Q. How to analyze conformational flexibility in the hexahydroquinoline core?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity. For example, the chair-like conformation of the 1,4,5,6,7,8-hexahydroquinoline ring can be described using amplitude (Q) and polar coordinates (θ, φ) derived from crystallographic data .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from:

- Dynamic Disorder : Use low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts.

- Twinned Crystals : Employ SHELXL’s TWIN/BASF commands to refine twinning parameters .

- Software Validation : Cross-validate results using OLEX2’s refinement tools and electron density maps to confirm substituent positioning .

Q. What is the mechanistic role of 3,4,5-trimethoxyphenyl substituents in biological interactions?

- Methodological Answer :

- Docking Studies : Model interactions with tubulin or kinases using molecular dynamics simulations. The trimethoxy groups may enhance hydrophobic binding or π-stacking in active sites.

- Comparative SAR : Synthesize analogs (e.g., replacing methoxy with hydroxy groups) and compare IC values in cytotoxicity assays .

Q. How to validate the catalytic efficiency of novel catalysts in synthesizing this compound?

- Methodological Answer :

- Hot Filtration Test : Confirm heterogeneous catalysis by removing the catalyst mid-reaction and monitoring yield stagnation (e.g., magnetic graphene oxide-fucoidan retained >90% activity after 5 cycles) .

- Kinetic Profiling : Compare turnover frequencies (TOF) for catalysts like Cu-DABCO complexes (TOF = 12.8 h) vs. traditional acid catalysts .

Safety and Handling in Research Contexts

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Hantzsch reactions) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.